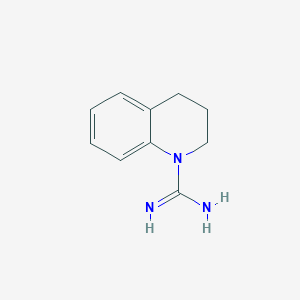

1,2,3,4-Tetrahydroquinoline-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

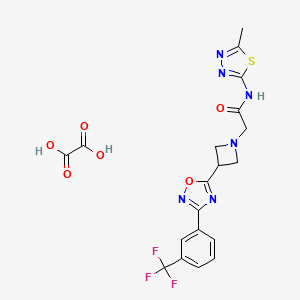

1,2,3,4-Tetrahydroquinoline-1-carboximidamide (THQ) is a heterocyclic, organic compound with significant potential for use in various fields of research and industry. It is used as an antioxidant and corrosion inhibitor . The molecular formula is C10H13N3 and the molecular weight is 175.23 .

Synthesis Analysis

The synthesis of THQ involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The saturated part of the THQ molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Chemical Reactions Analysis

The chemical reactions of THQ involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis

THQ is a powder at room temperature . It has a molecular weight of 175.23 .Wissenschaftliche Forschungsanwendungen

pH-Regulated Asymmetric Transfer Hydrogenation

1,2,3,4-Tetrahydroquinolines are key in many natural products and are broadly applied in pharmaceutical and agrochemical synthesis. Optically pure tetrahydroquinolines, such as in bioactive alkaloids and antibacterial drugs, are essential in these industries (Wang, Li, Wu, Pettman, & Xiao, 2009).

Antibiotic Properties

Helquinoline, a tetrahydroquinoline derivative, extracted from Janibacter limosus, exhibits significant biological activity against bacteria and fungi, indicating its potential as an antibiotic (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Lewis Acid Catalyzed Reactions

Tetrahydroquinoline derivatives can be selectively synthesized using Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes, offering a versatile approach for chemical synthesis (Lu & Shi, 2007).

Applications in Medicinal Chemistry

Tetrahydroquinoline derivatives play a critical role in the pharmaceutical industry, demonstrating various pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties. These derivatives are found in many biologically active natural products and therapeutic agents, making them a significant target for drug development (Sabale, Patel, & Kaur, 2013).

Synthesis and Application in Pharmaceutical Agents

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives and their application in cardiovascular drugs and dyes are significant. Various synthesis methods and applications in medicinal chemistry and dye industries have been explored (Guobao, 2012).

Glycine Site Antagonism on NMDA Receptor

Specific 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, have shown potential as in vitro antagonists at the glycine site on the NMDA receptor, which could be significant for neurological therapeutic applications (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Novel Pharmaceutical Agents

The development of new pharmaceutical agents often involves the application of 1,2,3,4-tetrahydroquinolines. A recent study reported a photo-induced synthesis method for these compounds, emphasizing their importance in pharmaceutical development (Itoh, Nagao, Tokunaga, Hirayama, Karaki, Mizuguchi, Nagai, Sato, Suzuki, Hashimoto, & Fujii, 2020).

NF-κB Inhibitors and Cytotoxic Agents

Certain 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and demonstrated cytotoxicity against various human cancer cell lines, highlighting their potential in cancer treatment (Jo, Choi, Kumar, Jung, Kim, Yun, Kang, Kim, Han, Jung, Cho, Lee, Kwak, & Lee, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-7-3-5-8-4-1-2-6-9(8)13/h1-2,4,6H,3,5,7H2,(H3,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSBDACYQBCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide](/img/structure/B2365117.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2365120.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)